(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside (2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
Brand Name: Vulcanchem
CAS No.: 153252-68-7
VCID: VC11679973
InChI: InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C20H31N3O12
Molecular Weight: 505.5 g/mol

(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside

CAS No.: 153252-68-7

Cat. No.: VC11679973

Molecular Formula: C20H31N3O12

Molecular Weight: 505.5 g/mol

* For research use only. Not for human or veterinary use.

(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside - 153252-68-7

Specification

CAS No. 153252-68-7
Molecular Formula C20H31N3O12
Molecular Weight 505.5 g/mol
IUPAC Name [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1
Standard InChI Key DLTVNCZYHKTWGV-SLHNCBLASA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a mannose-derived glycoconjugate with the molecular formula C₂₀H₃₁N₃O₁₂ and a molecular weight of 505.5 g/mol . The structure comprises:

  • A α-D-mannopyranoside core with acetyl protections at the 2, 3, 4, and 6 hydroxyl groups.

  • A triethylene glycol spacer terminated by an azide group (-N₃), enabling click chemistry applications .

The stereochemistry is defined by five stereocenters in the mannose ring, with confirmed configurations via NMR and X-ray crystallography in analogous compounds . The InChIKey DLTVNCZYHKTWGV-SLHNCBLASA-N uniquely identifies its isomeric structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number153252-68-7
Molecular FormulaC₂₀H₃₁N₃O₁₂
Molecular Weight505.5 g/mol
Stereocenters5
Azide Functional GroupYes

Synthesis and Modification

Table 2: Synthesis Optimization Parameters

StepReagents/ConditionsYield
GlycosylationBF₃·OEt₂, DCM, 40°C75%
Tosyl DisplacementNaN₃, DMF, 80°C93%

Functional Applications

Bioconjugation and Click Chemistry

The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating covalent linkages with alkynylated biomolecules. This property is exploited in:

  • Antibody-Drug Conjugates (ADCs): Site-specific coupling of toxins to antibodies .

  • Surface Functionalization: Immobilization of carbohydrates on nanoparticles for biosensing .

Antimicrobial Glycodendrimers

Recent studies demonstrate its incorporation into mannosylated dendrimers entrapping zero-valent copper/silver. These constructs exhibit bactericidal activity against enterotoxigenic Escherichia coli by disrupting cell membranes and inhibiting toxin production .

Drug Delivery Enhancements

The acetyl groups enhance lipophilicity, improving blood-brain barrier penetration in neurologic therapeutics. Concurrently, the PEG-like spacer augments aqueous solubility, enabling stable formulations .

Comparative Analysis with Analogues

galactopyranoside vs. mannopyranoside Derivatives

Replacing mannose with galactose (e.g., CAS 381716-33-2) alters receptor targeting:

  • Mannose: Targets macrophages and dendritic cells via mannose receptors.

  • Galactose: Binds hepatocytes via asialoglycoprotein receptors .

Table 3: Functional Differences Between Analogues

FeatureMannose DerivativeGalactose Derivative
Target CellsImmune cellsHepatocytes
Common ApplicationsVaccines, antimicrobialsLiver-specific drug delivery

Future Directions and Challenges

Targeted Cancer Therapies

Ongoing research explores its use in click-to-release prodrug systems, where tumor-associated enzymes cleave mannose-azide conjugates to activate chemotherapeutics .

Scalability Constraints

Current synthesis requires >5 steps with chromatographic purifications, limiting industrial production. Flow chemistry approaches are under investigation to improve efficiency .

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